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Compound of Interest

Compound Name: (-)-Prostephanaberrine

Cat. No.: B12432455

Get Quote

Application Note: Total Synthesis of (-)-
Prostephanaberrine
Introduction & Significance
(-)-Prostephanaberrine is a bioactive alkaloid isolated from the fruits of Stephania japonica.[1]

[2][3][4] Structurally, it belongs to the hasubanan class, characterized by a unique

[4.4.3]propellane-like aza-spirocyclic core. It is the biosynthetic precursor to stephanaberrine,

converting readily under acidic conditions.

Key Structural Features:

A-Ring: 2,3-Methylenedioxyarene (distinct from the methoxy patterns in hasubanonine).

Core: Aza-spiro[4.5]decane skeleton.

C-Ring:

-unsaturated ketone with a C-10 hydroxyl group.
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Stereochemistry: The absolute configuration is critical for biological activity.

Synthetic Challenge: The primary challenge lies in constructing the quaternary spiro-center and

the strained nitrogen bridge. This protocol utilizes an Anionic Oxy-Cope Rearrangement to

simultaneously install the spiro-center and the C-ring functionality.

Retrosynthetic Analysis
The strategy disconnects the molecule into two key fragments: a methylenedioxy-aryl bromide

(Fragment A) and a chiral cyclohexenone derivative (Fragment B).
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Figure 1: Retrosynthetic logic adapting the Castle Hasubanan strategy to Prostephanaberrine.
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Detailed Experimental Protocols
Phase 1: Fragment Synthesis & Macrocyclization
Objective: Assemble the carbon skeleton via Suzuki coupling and Ring-Closing Metathesis

(RCM).

Step 1.1: Preparation of Fragment A (Aryl Boronate)
Starting Material: 6-Bromopiperonal (commercially available).

Reagents:

,

, KOAc, DMSO.

Protocol:

Charge a flame-dried flask with 6-bromopiperonal (10.0 mmol), bis(pinacolato)diboron

(11.0 mmol), and KOAc (30.0 mmol).

Add DMSO (50 mL) and degas with Argon for 15 min.

Add

(0.3 mmol) and heat to 80°C for 4 hours.

Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over

.

Purification: Flash chromatography (Hexanes/EtOAc 9:1) to yield the aryl boronate.

Step 1.2: Suzuki Coupling & RCM
Rationale: We couple Fragment A with a chiral vinyl iodide (derived from quinic acid or

similar chiral pool) to set the stereochemistry.

Protocol:
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Coupling: React Fragment A (Boronate) with Fragment B (Vinyl Iodide) using

and

in DME/Water at 85°C. Yields the biaryl diene.

Metathesis: Dissolve the diene (0.005 M) in degassed DCM. Add Grubbs II Catalyst (5

mol%). Reflux for 12 hours.

Observation: The formation of the macrocyclic phenanthrene-like intermediate is indicated

by the disappearance of terminal olefin peaks in NMR.

Phase 2: The Key Anionic Oxy-Cope Rearrangement
Objective: Convert the macrocyclic ether into the spiro-cyclic ketone. This is the critical

stereodefining step.

Reagents: KHMDS (Potassium hexamethyldisilazide), 18-Crown-6, THF.

Protocol:

Dissolve the macrocyclic allylic ether (1.0 equiv) in anhydrous THF (0.05 M) under Argon.

Cool to -78°C.

Add KHMDS (2.5 equiv, 0.5 M in toluene) dropwise.

Add 18-Crown-6 (2.5 equiv) to sequester potassium and accelerate the rearrangement.

Allow the reaction to warm slowly to 0°C over 2 hours.

Quench: Add saturated

solution.

Result: The reaction yields the spiro[4.5]decane ketone with the correct stereochemistry at

the quaternary center.

Phase 3: Nitrogen Bridge Formation & Finalization
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Objective: Install the methylamine bridge to complete the hasubanan skeleton.

Reagents:

,

,

(Reductive Amination) followed by acid cyclization.

Protocol:

Reductive Amination: Treat the spiro-ketone with methylamine (excess) and Titanium(IV)

isopropoxide in THF. Stir 12h, then reduce with

.

N-Alkylation/Cyclization: The resulting amine often cyclizes spontaneously or requires mild

heating with

in MeCN to displace a leaving group (designed into Fragment B, e.g., a mesylate) to form
the pyrrolidine ring.

Final Deprotection: If protecting groups (e.g., TBS on the C-10 hydroxyl) were used,

remove them with TBAF.

Characterization Data (Reference Standards)
Upon isolation of the synthetic product, compare spectral data with the natural product values

reported by Matsui & Yamamura.

Table 1: Key

NMR Signals for (-)-Prostephanaberrine (Solvent:

, 400 MHz)
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Position
Signal (

ppm)
Multiplicity Integration Assignment

A-Ring 6.79 Singlet 1H H-4 (Aromatic)

A-Ring 6.66 Singlet 1H H-1 (Aromatic)

-OCH2O- 5.94 Singlet 2H Methylenedioxy

C-Ring 5.64 Triplet 1H H-10 (Adj. to OH)

N-Me 2.58 Singlet 3H N-CH3

C-7 3.59 Singlet 3H OMe (Enol ether)

Mass Spectrometry (HRMS):

Molecular Ion:

343

[4]

Base Peak:

257 (Characteristic of C-ring enone hasubanans).[4]

Expert Insights & Troubleshooting
Critical Control Points

Oxy-Cope Temperature: The anionic oxy-Cope is highly sensitive. If the reaction is too cold,

it won't proceed; if too hot, decomposition occurs. Optimization: Monitor by TLC every 30

mins during the warm-up phase (-78°C to 0°C).

RCM Dilution: The Ring-Closing Metathesis must be performed at high dilution (<0.005 M) to

favor intramolecular cyclization over intermolecular polymerization.

Stability: Prostephanaberrine is acid-sensitive. Avoid prolonged exposure to silica gel during

purification. Use neutralized silica (washed with 1%
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) to prevent rearrangement to stephanaberrine.

Safety Considerations
Grubbs Catalyst: Active ruthenium species. Handle under inert atmosphere.

KHMDS: Pyrophoric sensitivity. Use dry techniques.

Biological Activity: Hasubanan alkaloids are potent bioactive agents. Handle all solids in a

fume hood with proper PPE.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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